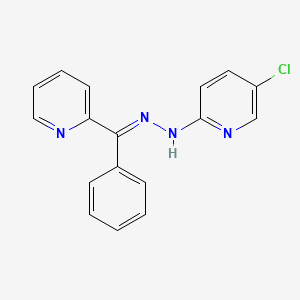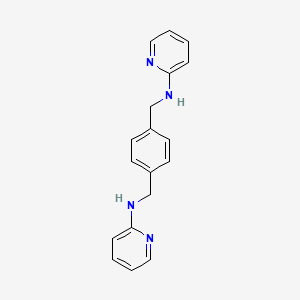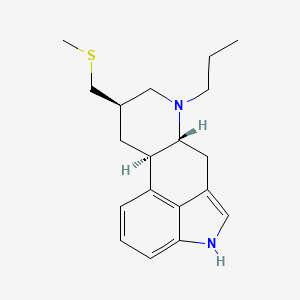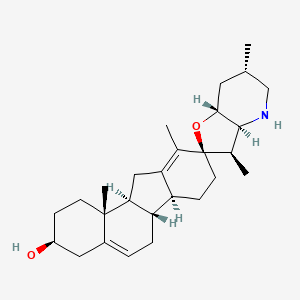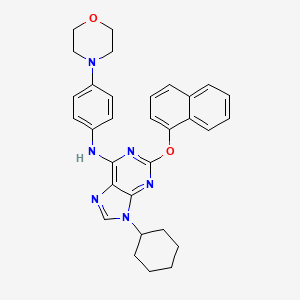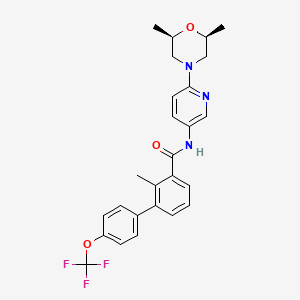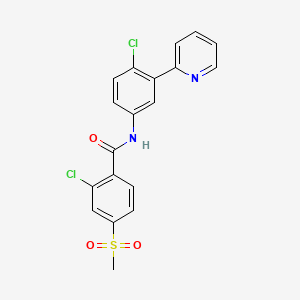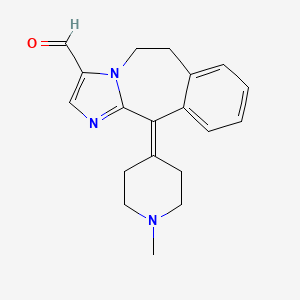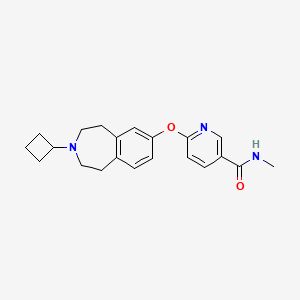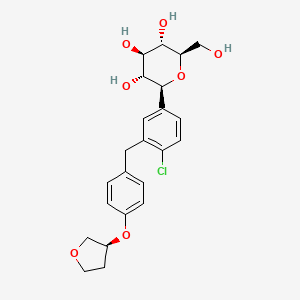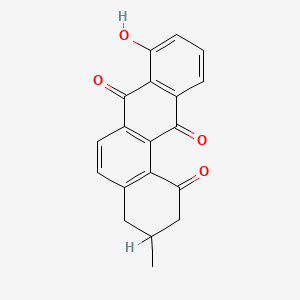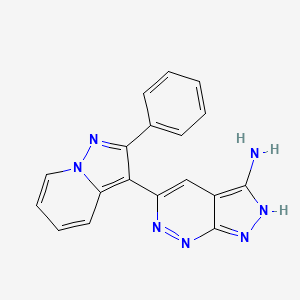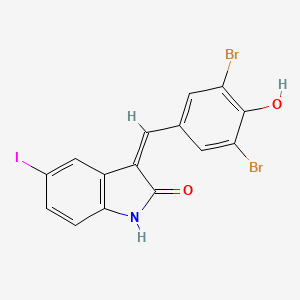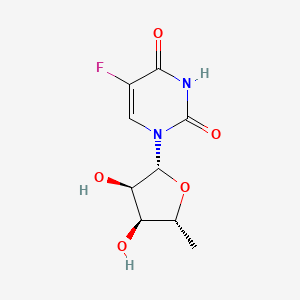
Doxifluridina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Doxifluridina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos.
Biología: Se ha investigado su papel en el metabolismo celular y la inhibición de la síntesis de ADN.
Industria: Se utiliza en el desarrollo de nuevos agentes quimioterapéuticos y sistemas de administración de fármacos.
Mecanismo De Acción
Doxifluridina se convierte en 5-fluorouracilo dentro de las células por la acción de la pirimidina nucleósido fosforilasa o la timidin fosforilasa . El metabolito activo, 5-fluorouracilo, inhibe la síntesis de ADN al incorporarse a la cadena de ADN y evitar la incorporación de nucleótidos de timidina . Esto conduce a la muerte celular y la inhibición del crecimiento tumoral .
Compuestos Similares:
5-Fluorouracilo: El metabolito activo de this compound, utilizado en quimioterapia.
Capecitabina: Otro profármaco de 5-fluorouracilo, diseñado para mejorar la biodisponibilidad oral.
Tegafur: Un profármaco de 5-fluorouracilo, a menudo utilizado en combinación con otros agentes.
Singularidad: this compound es única en su capacidad para mejorar la biodisponibilidad oral y evitar la degradación por la dihidropirimidina deshidrogenasa en el sistema digestivo. Esto la convierte en una alternativa valiosa a otros derivados de fluoropirimidina, particularmente en regiones donde la administración intravenosa es menos factible .
Análisis Bioquímico
Biochemical Properties
Doxifluridine plays a crucial role in biochemical reactions as a prodrug that is metabolized into its active form, 5-fluorouracil (5-FU), within cells. This conversion is facilitated by enzymes such as pyrimidine nucleoside phosphorylase and thymidine phosphorylase . These enzymes are highly expressed in various cancers, including esophageal, breast, cervical, pancreatic, and hepatic cancers . The active metabolite, 5-FU, inhibits DNA synthesis, leading to cell death .
Cellular Effects
Doxifluridine exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. High levels of thymidine phosphorylase in the human intestinal tract can result in dose-limiting toxicity, such as diarrhea . Additionally, doxifluridine has been reported to cause neurotoxicity and mucositis in some individuals .
Molecular Mechanism
The molecular mechanism of doxifluridine involves its conversion to 5-fluorouracil (5-FU) by thymidine phosphorylase . Once converted, 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to the incorporation of fluoronucleotides into RNA and DNA, disrupting their function and resulting in cell death . The binding interactions with biomolecules and enzyme inhibition are central to the compound’s cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of doxifluridine change over time due to its stability and degradation. Doxifluridine is designed to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound showing stability and sustained cytotoxic effects over time .
Dosage Effects in Animal Models
The effects of doxifluridine vary with different dosages in animal models. At therapeutic doses, doxifluridine effectively inhibits tumor growth by converting to 5-fluorouracil (5-FU) and disrupting DNA synthesis . At high doses, doxifluridine can cause intestinal toxicity and diarrhea, limiting its clinical use . The threshold effects and toxic or adverse effects observed in animal studies highlight the importance of dosage optimization .
Metabolic Pathways
Doxifluridine is involved in metabolic pathways that convert it to 5-fluorouracil (5-FU) under the action of thymidine phosphorylase . 5-FU is further metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate . These metabolic pathways are crucial for the activation and cytotoxic effects of doxifluridine .
Transport and Distribution
Doxifluridine is transported and distributed within cells and tissues through various mechanisms. Efflux transporters, such as P-glycoprotein, multidrug resistance proteins, and breast cancer resistance protein, play a role in the transport of doxifluridine . These transporters can affect the localization and accumulation of the compound, influencing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of doxifluridine is influenced by targeting signals and post-translational modifications. Doxifluridine is primarily localized in the cytoplasm, where it is converted to 5-fluorouracil (5-FU) by thymidine phosphorylase . The localization of doxifluridine and its active metabolite is crucial for their cytotoxic effects on cancer cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de doxifluridina implica el acoplamiento de un derivado de ribosa modificado en la posición 5' con 5-fluorouracilo activado. Esta reacción se lleva a cabo típicamente en presencia de un ácido de Lewis, como el trimetilsililtrifluorometanosulfonato o el tetracloruro de estaño, en un disolvente orgánico inerte a temperatura ambiente o inferior .
Métodos de Producción Industrial: Los métodos de producción industrial se centran en lograr altos rendimientos y reducir las impurezas. Un método de este tipo implica la reacción de 2',3'-diacetyl-5-fluorocitidina con un reactivo adecuado en condiciones controladas .
Análisis De Reacciones Químicas
Tipos de Reacciones: Doxifluridina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión a 5-fluorouracilo por la timidin fosforilasa.
Reducción: No se observa comúnmente.
Sustitución: Implica el reemplazo del grupo hidroxilo 5' por un átomo de flúor.
Reactivos y Condiciones Comunes:
Oxidación: La timidin fosforilasa es la enzima principal involucrada.
Sustitución: Generalmente implica agentes fluorantes en condiciones suaves.
Productos Principales:
5-Fluorouracilo: El principal metabolito activo formado a partir de this compound.
Comparación Con Compuestos Similares
5-Fluorouracil: The active metabolite of doxifluridine, used in chemotherapy.
Capecitabine: Another prodrug of 5-fluorouracil, designed for improved oral bioavailability.
Tegafur: A prodrug of 5-fluorouracil, often used in combination with other agents.
Uniqueness: Doxifluridine is unique in its ability to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system. This makes it a valuable alternative to other fluoropyrimidine derivatives, particularly in regions where intravenous administration is less feasible .
Propiedades
Número CAS |
3094-09-5 |
|---|---|
Fórmula molecular |
C9H11FN2O5 |
Peso molecular |
246.19 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6-,8-/m1/s1 |
Clave InChI |
ZWAOHEXOSAUJHY-YTKLMKCDSA-N |
SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
SMILES isomérico |
C[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |
SMILES canónico |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Apariencia |
Solid powder |
melting_point |
190.0 °C |
| 3094-09-5 | |
Pictogramas |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5'-deoxy-5'-fluorouridine 5'-deoxy-5-fluorouridine 5'-DFUR 5'-fluoro-5'-deoxyuridine doxifluridine doxyfluridine Furtulon Ro 21-9738 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does doxifluridine exert its anticancer activity?
A: Doxifluridine itself is inactive. It exerts its anticancer effects by converting into 5-FU within the body. This conversion is primarily facilitated by the enzyme thymidine phosphorylase (TP), which is often found at higher levels in tumor cells compared to normal cells [, , , ].
Q2: What happens after doxifluridine is converted to 5-FU?
A2: Once converted to 5-FU, it disrupts various cellular processes crucial for cancer cell growth and proliferation:
- Inhibition of DNA Synthesis: 5-FU integrates into RNA and DNA, hindering the production of these essential molecules and leading to cell death [].
- Inhibition of Thymidylate Synthase: 5-FU blocks the activity of thymidylate synthase, an enzyme critical for DNA synthesis, ultimately leading to DNA damage and cell death [, ].
Q3: Does the level of TP expression in tumor cells influence doxifluridine's effectiveness?
A: Yes, tumors with higher TP activity are expected to convert more doxifluridine into 5-FU, potentially leading to greater therapeutic efficacy [, , , ]. Conversely, lower TP levels might result in reduced drug activation and potentially lower efficacy [].
Q4: What is the molecular formula and weight of doxifluridine?
A4: The molecular formula of doxifluridine is C9H11FN2O5, and its molecular weight is 246.19 g/mol. While this information is widely known, it wasn't explicitly mentioned in the provided research abstracts.
Q5: What factors can influence the dissolution and solubility of doxifluridine?
A: The pH of the medium plays a crucial role in determining doxifluridine's solubility. It exhibits higher solubility in neutral environments and lower solubility in acidic solutions [].
Q6: How do these factors impact doxifluridine's bioavailability and efficacy?
A: Efficient dissolution and adequate solubility are essential for optimal drug absorption and bioavailability. Formulating doxifluridine in a way that enhances its dissolution and maintains stability under physiological conditions is crucial for achieving desired therapeutic outcomes [, ].
Q7: What are the main metabolic pathways of doxifluridine?
A: Doxifluridine is primarily metabolized to 5-FU by TP, mainly within tumor tissues [, , ]. This localized conversion is key to its therapeutic efficacy and reduced systemic toxicity compared to direct 5-FU administration [, , ].
Q8: What is the elimination half-life of doxifluridine?
A: The elimination half-life of doxifluridine is relatively short, approximately 2 minutes []. This rapid clearance from the systemic circulation contributes to its lower toxicity profile compared to other fluoropyrimidine agents [].
Q9: What preclinical models have been used to study doxifluridine's efficacy?
A: Human cancer xenograft models, particularly those of colorectal cancer, have been valuable tools for investigating doxifluridine's antitumor activity and pharmacokinetics [, ]. These models provide insights into drug behavior in a setting that mimics human tumor biology.
Q10: What in vitro assays have been used to study doxifluridine's mechanism of action?
A: Cell-based assays using human cancer cell lines, such as HT-29 colon cancer cells, have been instrumental in studying the cytotoxic effects of doxifluridine and its interaction with TP [].
Q11: How does the efficacy of oral doxifluridine compare to intravenous 5-FU in preclinical models?
A: Doxifluridine, when administered orally, has demonstrated superior efficacy compared to 5-FU in certain preclinical models, particularly when administered frequently []. This enhanced efficacy is attributed to its targeted conversion to 5-FU within tumor tissues [].
Q12: What are the common side effects associated with doxifluridine treatment?
A: While generally well-tolerated, doxifluridine can cause side effects, primarily gastrointestinal disturbances like diarrhea, nausea, and vomiting [, , , , ]. The severity and frequency of these effects can vary depending on dosage and individual patient sensitivity [, , ].
Q13: What strategies are being explored to improve doxifluridine's delivery to tumor tissues?
A: Researchers are exploring the use of mesenchymal stem cells (MSCs) as carriers for targeted doxifluridine delivery []. MSCs possess a natural affinity for tumor tissues, potentially enabling a more focused drug delivery approach [].
Q14: How can doxifluridine's formulation be optimized for better therapeutic outcomes?
A: Developing novel formulations, such as dispersible tablets, can potentially enhance doxifluridine's dissolution rate, absorption, and ultimately its bioavailability []. This could lead to improved clinical efficacy and potentially reduced side effects [].
Q15: What analytical techniques are used to quantify doxifluridine and its metabolites in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry is widely employed for the accurate and sensitive quantification of doxifluridine, 5-FU, and 5-fluorouridine in biological matrices like plasma and tissue samples [, , ].
Q16: How are analytical methods for doxifluridine validated to ensure reliable results?
A: Validation of analytical methods is crucial for ensuring their accuracy, precision, specificity, and sensitivity. Studies have established and validated robust HPLC-MS/MS methods for quantifying doxifluridine and its metabolites, ensuring accurate and reliable data for pharmacokinetic and bioequivalence studies [, ].
Q17: Are there any known mechanisms of resistance to doxifluridine?
A: Resistance to doxifluridine is often associated with low TP expression in tumor cells, hindering the conversion of the prodrug into active 5-FU [, ]. Additionally, alterations in downstream targets of 5-FU, such as thymidylate synthase, can also contribute to resistance [].
Q18: Can doxifluridine be used to overcome resistance to other fluoropyrimidine agents?
A: Doxifluridine might offer a therapeutic advantage in patients who develop resistance to other fluoropyrimidines like 5-FU. This is because doxifluridine is converted to 5-FU within the tumor, potentially bypassing resistance mechanisms related to systemic 5-FU administration [].
Q19: What other anticancer agents are commonly used in combination with doxifluridine?
A19: Doxifluridine has been investigated in combination with various chemotherapeutic agents, including:
- Oxaliplatin: This combination has shown promise in treating advanced gastric cancer, with S-1/oxaliplatin demonstrating better response rates than doxifluridine/oxaliplatin [, ].
- Paclitaxel: This combination has shown efficacy in treating advanced or recurrent breast cancer, gastric cancer, and peritoneal dissemination of gastric cancer, demonstrating manageable toxicity profiles [, , , ].
- Irinotecan: This combination has been studied in colorectal cancer, suggesting potential synergistic effects and a distinct molecular mechanism compared to 5-FU and irinotecan combinations [].
Q20: What are the potential benefits of combining doxifluridine with radiotherapy?
A: Clinical trials have explored combining doxifluridine with radiotherapy for treating various cancers, including esophageal and rectal cancer [, , ]. The rationale behind this combination is to enhance the radiosensitizing effects of 5-FU specifically within the tumor microenvironment [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


